molecular formula C27H27ClN2O7 B11775099 Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11775099
M. Wt: 527.0 g/mol
InChI Key: FHLSPQVTONVLMH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H27ClN2O7 and its molecular weight is 527.0 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 503591-63-7) is a synthetic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, along with structure–activity relationships (SAR) derived from various studies.

  • Molecular Formula : C27H27ClN2O7
  • Molecular Weight : 526.97 g/mol
  • Structural Characteristics : The compound features a hexahydroquinoline core with multiple functional groups that may influence its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of similar compounds within the hexahydroquinoline class. For instance:

  • Cyclooxygenase Inhibition : Inhibitors of COX enzymes are crucial in managing inflammation. Compounds structurally related to the target compound have shown significant inhibition of COX-1 and COX-2 enzymes. IC50 values for selected derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer activity of related compounds has been documented extensively:

  • Cell Line Studies : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 3.236 μM against HCT116 cells .

Structure–Activity Relationships (SAR)

The biological activity of the compound can be correlated with its structural features:

  • Substituents : The presence of electron-withdrawing groups (like the nitro and chloro groups) enhances the inhibitory activity against COX enzymes.
  • Core Structure : The hexahydroquinoline scaffold is critical for maintaining the biological activity observed in related compounds.

Case Studies

Several case studies have provided insights into the efficacy of similar compounds:

  • A study demonstrated that derivatives with similar structures exhibited enhanced anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac .
CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0334.4 ± 0.10

Properties

Molecular Formula

C27H27ClN2O7

Molecular Weight

527.0 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27ClN2O7/c1-5-37-27(32)24-14(2)29-19-10-17(15-7-9-22(35-3)23(13-15)36-4)12-21(31)26(19)25(24)16-6-8-18(28)20(11-16)30(33)34/h6-9,11,13,17,25,29H,5,10,12H2,1-4H3

InChI Key

FHLSPQVTONVLMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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